Homogentisic Acid

Description

This compound has been reported in Penicillium commune, Penicillium simplicissimum, and other organisms with data available.

This compound is an intermediate of the metabolic breakdown of tyrosine and phenylalanine; it occurs in the urine in cases of alkaptonuria. (OMIN 203500) this compound is the primary precursor of melanin synthesis in Vibrio cholerae.

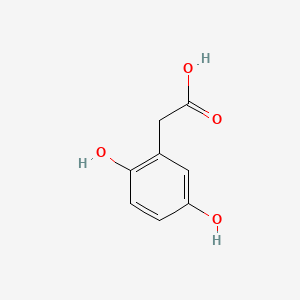

Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.

Properties

IUPAC Name |

2-(2,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060005 | |

| Record name | 2,5-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Homogentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

850 mg/mL at 25 °C | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000082 [mmHg] | |

| Record name | Homogentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

451-13-8, 71694-00-3 | |

| Record name | Homogentisic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homogentisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homogentisic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homogentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dihydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOGENTISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of Homogentisic Acid

Executive Summary

This compound (HGA) is a phenolic acid that serves as a critical intermediate in the metabolic pathway of aromatic amino acids, specifically phenylalanine and tyrosine.[1][2][3] Its chemical properties and structure are of significant interest, primarily due to its central role in the pathophysiology of the rare genetic disorder, alkaptonuria.[4][5] This condition, caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leads to the systemic accumulation of HGA.[5][6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment results in ochronosis, a condition characterized by the bluish-black discoloration and degeneration of connective tissues, leading to severe arthropathy and other systemic complications.[6][7][8] This guide provides a comprehensive overview of the core chemical properties, structure, metabolic significance, and analytical methodologies for this compound to support further research and therapeutic development.

Chemical Identity and Structure

This compound, with the IUPAC name 2-(2,5-dihydroxyphenyl)acetic acid, is classified as a dihydroxyphenylacetic acid and a member of the hydroquinones.[9][10] Its structure consists of a phenylacetic acid core with two hydroxyl groups substituted at the 2- and 5-positions of the benzene (B151609) ring.[9] This hydroquinone (B1673460) structure is essential to its chemical reactivity, particularly its propensity for oxidation.[11]

Key Structural Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are well-documented. It typically presents as a beige, off-white, or pale yellow crystalline solid.[9][11] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ | [1][9][12] |

| Molecular Weight | 168.15 g/mol | [9][12][13] |

| Melting Point | 150-153 °C | [1][9][14] |

| Boiling Point | 439.30 °C (estimated) | [14] |

| Water Solubility | 850 mg/mL (at 25 °C) | [9][10] |

| Other Solubilities | DMSO: 100-250 mg/mLEthanol: 16 mg/mLPBS (pH 7.2): 5 mg/mL | [3][13][15] |

| pKa (Strongest Acidic) | 3.57 | [10] |

| LogP (o/w) | 0.86 | [9][14] |

| Appearance | Off-white to tan crystalline solid | [9][11] |

Metabolic Pathway and Pathophysiology

Role in Tyrosine Catabolism

This compound is a key intermediate in the degradation pathway of phenylalanine and tyrosine.[1][16] In this pathway, 4-hydroxyphenylpyruvate is converted to HGA by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][10] Subsequently, in healthy individuals, the enzyme homogentisate 1,2-dioxygenase (HGD), found primarily in the liver and kidneys, catalyzes the oxidative cleavage of the aromatic ring of HGA to form 4-maleylacetoacetic acid.[1][10][16] This product is then further metabolized into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.[8][16]

Pathophysiology of Alkaptonuria

Alkaptonuria (AKU) is an autosomal recessive disorder caused by mutations in the HGD gene, leading to a deficiency of the homogentisate 1,2-dioxygenase enzyme.[4][5][6] This enzymatic block prevents the breakdown of HGA, causing its accumulation in blood and tissues to levels up to 100 times higher than normal.[5][7] The excess HGA is excreted in the urine, which characteristically darkens upon standing due to oxidation and polymerization of HGA into a substance called alkapton.[17]

Systemically, the accumulated HGA undergoes auto-oxidation to form benzoquinone acetic acid (BQA), a highly reactive species.[7][10] BQA then polymerizes and binds to collagen and other connective tissue macromolecules, forming a dark, melanin-like pigment.[7][10] This deposition process, known as ochronosis, imparts a bluish-black discoloration to tissues and leads to their progressive stiffening, brittleness, and degeneration.[6][18] The primary clinical manifestation is a severe, early-onset osteoarthritis, particularly affecting the spine and large weight-bearing joints.[6] Other complications include cardiovascular issues, such as aortic valve calcification, and the formation of kidney and prostate stones.[6]

Experimental Protocols for Analysis

Accurate quantification of this compound in biological matrices is essential for the diagnosis of alkaptonuria and for monitoring therapeutic interventions. Several analytical methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution GC-MS method has been established for the sensitive quantification of HGA in human plasma.[19]

-

Principle: This method uses a stable isotope-labeled version of HGA as an internal standard to correct for matrix effects and variations during sample preparation and analysis, providing high accuracy and precision.

-

Methodology Outline:

-

Sample Preparation: Plasma samples are spiked with the isotope-labeled internal standard.

-

Extraction: Proteins are precipitated, and the supernatant containing HGA is collected.

-

Derivatization: HGA is chemically modified (e.g., silylated) to increase its volatility and thermal stability for GC analysis.

-

Analysis: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

Quantification: The concentration of endogenous HGA is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.[19]

-

-

Reported Performance: This method has successfully measured HGA in the plasma of normal individuals in the range of 2.4 to 12 ng/mL.[19]

Spectrophotometric Determination

An enzymatic assay using homogentisate dioxygenase from the fungus Aspergillus nidulans offers a specific and sensitive spectrophotometric method for HGA determination.[20]

-

Principle: The assay relies on the high specificity of the HGD enzyme, which converts HGA into maleylacetoacetic acid. The reaction can be monitored by measuring the change in absorbance at a specific wavelength.

-

Methodology Outline:

-

Enzyme Preparation: A crude preparation of homogentisate dioxygenase is obtained from cultured mycelia of Aspergillus nidulans.[20]

-

Assay Conditions: The reaction is typically performed at an optimal pH of 6.5-7.0.[20]

-

Reaction: The biological sample (e.g., urine) is incubated with the enzyme preparation.

-

Detection: The consumption of HGA or the formation of the product is measured spectrophotometrically. The enzyme shows high specificity for HGA, with no competition from structurally similar compounds like phenylacetate (B1230308) or tyrosine.[20]

-

-

Reported Performance: The accuracy of this method is reported to be nearly indistinguishable from that obtained by HPLC and is suitable for routine determination of HGA in human urine.[20]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct analysis by ESI-MS is a rapid method for the detection of HGA, particularly in urine for the diagnosis of alkaptonuria.[21][22]

-

Principle: ESI-MS involves the ionization of the sample directly from a liquid phase, followed by mass analysis. It can detect the deprotonated molecular ion of HGA.

-

Methodology Outline:

-

Sample Preparation: Urine samples may be diluted or undergo simple filtration.

-

Infusion: The sample is introduced into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte ions.

-

Detection: The mass analyzer separates the ions. In negative ion mode, HGA is detected as its deprotonated molecular ion at an m/z of approximately 167.035.[21][22]

-

-

Reported Performance: The method successfully identifies the molecular ion of HGA in solutions under various pH conditions, confirming its suitability for the diagnosis of alkaptonuria.[21][22]

Conclusion

This compound is a molecule of profound importance in human metabolism and disease. Its fundamental chemical properties, particularly its susceptibility to oxidation, are directly linked to the severe pathology of alkaptonuria. A thorough understanding of its structure, reactivity, and metabolic context is crucial for developing effective diagnostic tools and novel therapeutic strategies, such as the inhibition of HGA production or the prevention of its polymerization into ochronotic pigment. The detailed analytical protocols available allow for precise and reliable measurement, which is fundamental to both clinical management and ongoing research in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alkaptonuria - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000130) [hmdb.ca]

- 11. CAS 451-13-8: this compound | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound, 451-13-8 [thegoodscentscompany.com]

- 15. This compound | CAS:451-13-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. This compound | chemical compound | Britannica [britannica.com]

- 18. Npc318323 | C8H7O4- | CID 5460389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Quantitation of this compound in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of this compound by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Homogentisic Acid Biosynthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is a critical metabolic process in humans, culminating in the production of fumarate (B1241708) and acetoacetate, which can then enter central energy-yielding pathways. A key intermediate in this degradative pathway is homogentisic acid (HGA). The biosynthesis of HGA is a multi-step enzymatic process primarily occurring in the liver. Dysregulation of this pathway, most notably due to a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leads to the rare genetic disorder alkaptonuria, characterized by the accumulation of HGA. This technical guide provides a comprehensive overview of the HGA biosynthesis pathway, including detailed information on the involved enzymes, quantitative kinetic data, and relevant experimental protocols.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an integral part of the degradation pathway of phenylalanine and tyrosine. The process involves a series of enzymatic reactions that convert L-phenylalanine into HGA.

The pathway begins with the conversion of the essential amino acid L-phenylalanine to L-tyrosine . This reaction is catalyzed by phenylalanine hydroxylase (PAH) , a monooxygenase that requires tetrahydrobiopterin (B1682763) as a cofactor. Subsequently, L-tyrosine undergoes transamination to form 4-hydroxyphenylpyruvate , a reaction mediated by tyrosine aminotransferase (TAT) . The conversion of 4-hydroxyphenylpyruvate to This compound is then carried out by 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an iron-containing enzyme.

Under normal physiological conditions, this compound is further metabolized by homogentisate 1,2-dioxygenase (HGD) into maleylacetoacetate . This intermediate is then isomerized to fumarylacetoacetate by maleylacetoacetate isomerase . Finally, fumarylacetoacetate hydrolase (FAH) cleaves fumarylacetoacetate into fumarate and acetoacetate , which can be utilized in the citric acid cycle and ketogenesis, respectively.

A deficiency in HGD activity leads to the accumulation of HGA in various tissues and its excretion in the urine. This condition, known as alkaptonuria, results in ochronosis (a bluish-black discoloration of connective tissues), arthritis, and the darkening of urine upon exposure to air.[1]

References

The Ochronotic Process: A Technical Guide to the Polymerization of Homogentisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, quantification, and experimental analysis of homogentisic acid (HGA) polymerization. This process is of central importance in the pathophysiology of Alkaptonuria (AKU), a rare genetic disorder where the accumulation of HGA leads to the formation of a melanin-like pigment, known as pyomelanin or ochronotic pigment. The deposition of this polymer in connective tissues results in debilitating ochronosis and severe osteoarthropathy. Understanding the intricacies of HGA polymerization is critical for developing therapeutic interventions aimed at inhibiting this pathological process.

Core Mechanism of this compound Polymerization

The polymerization of this compound is a complex oxidative process that can proceed through two primary pathways: spontaneous autoxidation and enzymatic catalysis. Both pathways converge on the formation of a reactive quinone intermediate, which then undergoes non-enzymatic self-polymerization to form a brown-black pigment.[1][2]

Autoxidation Pathway

In conditions of elevated HGA concentration and physiological pH, HGA can undergo spontaneous oxidation, particularly in the presence of oxygen and certain metal ions.[3] This autoxidation is a free-radical chain reaction.[3][4]

-

Initiation : The process begins with the oxidation of the HGA hydroquinone (B1673460) to a semiquinone radical. This step is oxygen-dependent and can be significantly accelerated by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[5][6]

-

Formation of Benzoquinone Acetic Acid (BQA) : The semiquinone is further oxidized to form 1,4-benzoquinone-2-acetic acid (BQA), a reactive p-quinone intermediate.[2][7] This oxidation process also generates reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), which are believed to contribute to the tissue damage seen in alkaptonuria.[8]

-

Polymerization : BQA molecules then undergo a series of non-enzymatic coupling reactions (polymerization) to form the final pigment.[2] The initial color change observed in solutions of HGA is attributed to the formation of the BQA intermediary, not the final polymer itself.[7]

Enzymatic Pathway

Several oxidoreductase enzymes can catalyze the initial oxidation of HGA, significantly accelerating the formation of the pigment. The subsequent polymerization of the resulting radical species is an uncatalyzed coupling reaction.[5]

-

Laccases and Peroxidases : These enzymes have been shown to be highly efficient in catalyzing HGA polymerization.[6][9] They work by oxidizing the phenolic hydroxyl groups of HGA, generating phenoxy radicals.[5][10] These radicals are highly reactive and readily couple to form the polymer.[11] Studies indicate that peroxidase and laccase are more effective at promoting HGA polymerization than tyrosinase.[12]

-

Tyrosinase : While primarily known for its role in melanin (B1238610) synthesis from tyrosine, tyrosinase has been hypothesized to contribute to ochronosis in AKU by acting on the excess HGA.[13][14] It can oxidize HGA to its quinone intermediary, initiating the polymerization cascade.[13] However, its expression is localized, and it is not considered the primary driver of systemic ochronosis.[15]

The resulting polymer, often referred to as HGA-melanin or pyomelanin, is a heterogeneous macromolecule.[1] Structural analyses using techniques like Fourier-transform infrared (FTIR) spectroscopy indicate a structure predominantly formed by carbon-carbon (C-C) and carbon-oxygen (C-O) linkages between the aromatic monomer units, with a notable absence of ether (C-O-C) linkages.[7][11]

Factors Influencing HGA Polymerization

The rate and extent of HGA polymerization are governed by several physicochemical factors.

-

pH : The polymerization process is highly pH-dependent. Autoxidation is significantly enhanced at alkaline pH values (optimal around pH 8-9), which facilitates the deprotonation of HGA's hydroxyl groups, making them more susceptible to oxidation.[6][7]

-

Oxygen : As an oxidative process, the availability of molecular oxygen is crucial for HGA autoxidation.[3]

-

Temperature : Increased temperature accelerates the rate of HGA autoxidation.[6]

-

Metal Ions : Transition metals such as Cu²⁺, Fe³⁺, and Mn²⁺ can act as catalysts, promoting the generation of radicals and accelerating the autoxidation of HGA.[5][6]

-

Enzyme Concentration : In enzymatic polymerization, the reaction rate is directly influenced by the concentration of the catalyzing enzyme (e.g., laccase, peroxidase).[10]

Quantitative Data on HGA Polymerization

The following tables summarize key quantitative data related to the synthesis and properties of HGA-derived polymers from various studies.

Table 1: Polymer Yield and Molecular Weight

| Polymerization Method | pH | Yield | Molecular Weight (Mw) | Dispersity (Đ) | Reference |

| HGA-Mn²⁺ Autoxidation (PyoCHEM) | 8-9 | 0.317 g/g substrate | 2,300 Da | 6.64 | [6] |

| Enzymatic (Laccase, PyoENZ) | 6.8 | 1.25 g/g substrate | 5,400 Da | 15.3 | [1][6] |

| Bacterial (PyoBACT) | - | 0.55 g/L | 5,700 Da | 11.9 | [1][6] |

| Peroxidase-catalyzed | 7.4 | ≈21 ± 4% | - | - | [12] |

| Laccase-catalyzed | 7.4 | ≈7 ± 3% | - | - | [12] |

| Tyrosinase-catalyzed | 7.4 | ≈5 ± 1% | - | - | [12] |

| No Enzyme Control (Autoxidation) | 7.4 | ≈5 ± 2% | - | - | [12] |

Table 2: Antioxidant Activity of HGA-Polymer (Pyomelanin)

| Pigment Source / Method | Assay | EC₅₀ / IC₅₀ (μg/mL) | Reference |

| Laccase-synthesized (PyoENZ) | DPPH | 27.5 | [1][6] |

| Yeast (Y. lipolytica) | DPPH | 230 | [1][16] |

| Laccase-synthesized HGA mimic (HGAm) | DPPH (EPR) | 16.0 ± 0.9 | [5] |

| Laccase-synthesized (PyoENZ) | ROS Scavenging (Keratinocytes) | 82.2 | [1] |

EC₅₀: Effective concentration to scavenge 50% of radicals. A lower value indicates higher antioxidant activity. IC₅₀: Inhibitory concentration to achieve 50% of the maximal effect.

Visualized Pathways and Workflows

Experimental Protocols

Protocol for In Vitro Enzymatic Polymerization of HGA using Laccase

This protocol describes the synthesis of an HGA polymer (pyomelanin mimic) using laccase from Trametes versicolor.[5]

Materials:

-

This compound (HGA)

-

Laccase from Trametes versicolor (e.g., 0.92 U/mg)

-

Phosphate (B84403) buffer (100 mM, pH 7.1)

-

Shaker incubator

-

Centrifuge

-

Nitrogen gas supply

Procedure:

-

Prepare Reagents:

-

Prepare a 100 mM phosphate buffer and adjust the pH to 7.1.

-

Dissolve HGA in the phosphate buffer.

-

Prepare a stock solution of laccase in the same buffer.

-

-

Reaction Setup:

-

Incubation:

-

Place the reaction mixture in a shaker incubator set to 150 rpm at room temperature (approx. 25°C) for 48 hours.[5] Ensure the vessel is open to the air to allow for oxygen availability. The solution will gradually turn from colorless to a dark brown-black color.

-

-

Polymer Collection:

-

After incubation, transfer the reaction mixture to centrifuge tubes.

-

Centrifuge the mixture to pellet the precipitated polymer.

-

Carefully decant the supernatant.

-

-

Drying:

-

Wash the pellet multiple times with deionized water to remove unreacted monomer and buffer salts.

-

Extensively dry the collected polymer pellet under a gentle stream of nitrogen gas until a constant weight is achieved. The resulting powder is the HGA polymer.

-

Protocol for Monitoring Polymerization Kinetics using UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of HGA consumption and polymer formation.

Materials:

-

HGA polymerization reaction mixture (from Protocol 5.1 or an autoxidation setup)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz or plastic cuvettes

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to scan a wavelength range from 250 nm to 700 nm.

-

Set up a time-course (kinetic) measurement to record spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.

-

-

Measurement:

-

Initiate the polymerization reaction directly in the cuvette by adding the final component (e.g., the enzyme or by adjusting pH).

-

Immediately place the cuvette in the spectrophotometer and begin recording data.

-

-

Data Analysis:

-

Monitor the decrease in the characteristic absorbance peak of HGA at approximately 290 nm, which indicates its consumption.[12]

-

Observe the appearance of a new peak around 250 nm, corresponding to the BQA intermediate, especially in the early stages.[12]

-

Track the broad increase in absorbance across the visible spectrum (400-600 nm), which is characteristic of the formation of the colored pyomelanin polymer.[7][9]

-

The rate of polymerization (Rp) can be determined by plotting the change in absorbance at a specific wavelength over time.[17]

-

Protocol for HGA Polymer Characterization

5.3.1 Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified, lyophilized HGA polymer in a suitable mobile phase (e.g., aqueous buffer).

-

GPC Analysis:

-

Inject the sample into a GPC system equipped with a suitable column set for aqueous separations.

-

Use a guard column to protect the analytical columns from polymer aggregates.[12]

-

Elute the sample with the mobile phase at a constant flow rate.

-

Use a refractive index (RI) or UV detector to monitor the elution of the polymer.

-

-

Data Analysis: Determine the molecular weight distribution (Mw, Mn) and dispersity (Đ) of the polymer by calibrating the system with appropriate molecular weight standards.

5.3.2 Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry polymer sample with dry KBr powder and pressing it into a transparent disk.

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorbance peaks corresponding to specific functional groups and chemical bonds (e.g., O-H stretch of polymeric structures, aromatic C=C bonds, C=O groups) to elucidate the polymer's structure.[7]

References

- 1. New insights and advances on pyomelanin production: from microbial synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Molecular Characterization of the Homogentisate Pathway Responsible for Pyomelanin Production, the Major Melanin Constituents in Aeromonas media WS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autoxidation - Wikipedia [en.wikipedia.org]

- 4. Evidence that Criegee intermediates drive autoxidation in unsaturated lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and properties of non-cytotoxic pyomelanin by laccase and comparison to bacterial and synthetic pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Polymerization of Horseradish Peroxidase by a Laccase-Catalyzed Tyrosine Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Homogentisic Acid in Microbial Metabolism: A Technical Guide

An In-Depth Exploration of the Synthesis, Degradation, and Biotechnological Significance of a Key Aromatic Intermediate

For researchers, scientists, and drug development professionals, understanding the intricacies of microbial metabolic pathways is paramount for innovation. This technical guide delves into the pivotal role of homogentisic acid (HGA), a central intermediate in the catabolism of aromatic amino acids, across a diverse range of microorganisms. This document provides a comprehensive overview of the enzymatic machinery governing HGA metabolism, detailed experimental protocols for its study, and insights into its emerging significance in microbial signaling and biotechnology.

The this compound Catabolic Pathway: A Core Metabolic Route

This compound is a key intermediate in the degradation of the aromatic amino acids L-phenylalanine and L-tyrosine in numerous microorganisms.[1][2][3][4][5] The pathway funnels these essential amino acids into central metabolism, ultimately yielding fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.[1][6] This catabolic route is particularly well-characterized in bacteria such as Pseudomonas putida.[1][2][3][6]

The core of the this compound pathway consists of a series of enzymatic reactions that cleave the aromatic ring of HGA. Inactivation of the first enzyme in this pathway, homogentisate (B1232598) 1,2-dioxygenase, leads to the accumulation of HGA, which can then auto-oxidize and polymerize to form a brown pigment known as pyomelanin.[7] This phenomenon is observed in various bacteria, including Pseudomonas aeruginosa, Burkholderia cenocepacia, and the yeast Yarrowia lipolytica.[1][5][7]

The key enzymes involved in the central this compound catabolic pathway are:

-

Homogentisate 1,2-dioxygenase (HmgA): This non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative cleavage of the aromatic ring of this compound to produce maleylacetoacetate.[1][6]

-

Maleylacetoacetate isomerase (HmgC): This enzyme catalyzes the glutathione-dependent cis-trans isomerization of maleylacetoacetate to fumarylacetoacetate.[7][8]

-

Fumarylacetoacetate hydrolase (HmgB/FAH): This hydrolase cleaves the carbon-carbon bond of fumarylacetoacetate to yield fumarate and acetoacetate.[6][9][10]

The genes encoding these enzymes are often clustered together in an operon, for instance, the hmgABC cluster in Pseudomonas putida, and their expression is typically regulated by a repressor protein, HmgR, with homogentisate acting as an inducer.[1]

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. A summary of available quantitative data for these enzymes from microbial sources is presented below.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Homogentisate 1,2-dioxygenase (HmgA) | Pseudomonas putida KT2440 | 2,5-dihydroxyphenylacetate | 27 | - | - | 7.0 | 37 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to study the this compound pathway in their own laboratories.

Enzymatic Assay for Homogentisate 1,2-dioxygenase (HmgA)

This protocol is adapted from the spectrophotometric assay used for the characterization of HmgA from Aspergillus nidulans.

Principle: The activity of HmgA is determined by monitoring the decrease in the substrate, this compound, which absorbs light at 290 nm.

Reagents:

-

100 mM Potassium Phosphate buffer, pH 7.0

-

2 mM Ascorbic acid solution

-

50 µM FeSO4 solution

-

10 mM this compound (HGA) stock solution

-

Crude or purified HmgA enzyme preparation

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL of 100 mM Potassium Phosphate buffer (pH 7.0)

-

100 µL of 2 mM Ascorbic acid

-

50 µL of 50 µM FeSO

-

-

Equilibrate the reaction mixture to 37°C.

-

Add a known amount of the HmgA enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding 50 µL of 10 mM HGA stock solution (final concentration 0.5 mM).

-

Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of HGA consumption using the molar extinction coefficient of HGA at 290 nm.

Enzymatic Assay for Maleylacetoacetate Isomerase (HmgC/MAAI)

This protocol is based on a coupled spectrophotometric assay.[11]

Principle: The activity of MAAI is measured in the presence of excess homogentisate 1,2-dioxygenase (HGD) and fumarylacetoacetate hydrolase (FAH). HGD converts HGA to maleylacetoacetate (MAA). In the presence of MAAI, MAA is isomerized to fumarylacetoacetate (FAA), which is then cleaved by FAH. The overall reaction is monitored by the increase in absorbance at 330 nm, corresponding to the formation of FAA.

Reagents:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (HGA) solution

-

Purified homogentisate 1,2-dioxygenase (HGD)

-

Purified fumarylacetoacetate hydrolase (FAH)

-

Glutathione (GSH) solution

-

Crude or purified MAAI enzyme preparation

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, HGA, HGD, FAH, and GSH.

-

Incubate the mixture at the desired temperature to allow for the generation of maleylacetoacetate.

-

Monitor the increase in absorbance at 330 nm over time.

-

The rate of increase in absorbance is proportional to the MAAI activity.

Enzymatic Assay for Fumarylacetoacetate Hydrolase (HmgB/FAH)

Principle: The activity of FAH is determined by monitoring the decrease in the substrate, fumarylacetoacetate, which absorbs light at 330 nm.

Reagents:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fumarylacetoacetate (FAA) solution

-

Crude or purified FAH enzyme preparation

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and FAA.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the FAH-containing sample.

-

Monitor the decrease in absorbance at 330 nm over time.

-

The rate of decrease in absorbance is proportional to the FAH activity.

Signaling and Regulatory Roles of this compound

While primarily known as a metabolic intermediate, recent evidence suggests that HGA and its derivatives may also play roles in microbial signaling.

Quorum Sensing Inhibition

A derivative of this compound, This compound γ-lactone (HgAL) , has been shown to act as a quorum sensing (QS) inhibitor in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] HgAL effectively suppresses the production of virulence factors, such as pyocyanin, and inhibits biofilm formation by interfering with the biosynthesis of the QS signal molecules 3-oxo-C12-HSL and C4-HSL.[1] This discovery opens up new avenues for the development of anti-virulence strategies targeting HGA-related compounds.

Regulation of Gene Expression

This compound itself acts as an inducer molecule for the expression of the hmgABC operon in Pseudomonas putida. It binds to the HmgR repressor protein, causing a conformational change that leads to its dissociation from the operator region of the hmgA promoter, thereby allowing transcription of the catabolic genes.

Biotechnological Applications

The microbial metabolism of this compound presents several opportunities for biotechnological applications, ranging from the production of valuable chemicals to the synthesis of novel biopolymers.

Production of δ-Tocotrienol

The oleaginous yeast Yarrowia lipolytica has been metabolically engineered for the de novo biosynthesis of δ-tocotrienol, a form of Vitamin E with potent antioxidant properties.[12] In this engineered pathway, this compound, derived from the shikimate pathway, serves as a key precursor.[12] By overexpressing key enzymes and optimizing precursor supply, researchers have achieved significant titers of δ-tocotrienol, demonstrating the potential of leveraging the HGA pathway for the production of high-value nutraceuticals.[12]

Production of Pyomelanin

The accumulation of HGA in microorganisms due to the inactivation of HmgA leads to the formation of pyomelanin.[3] This biopolymer exhibits several interesting properties, including antioxidant activity and UV protection.[3] Biotechnological processes are being developed for the production of pyomelanin using both microbial fermentation and enzymatic synthesis with laccases.[13][14] These processes offer a sustainable route to a biocompatible polymer with potential applications in cosmetics, materials science, and biomedicine. Quantitative data from one study showed a yield of 0.55 g/L of pyomelanin from an induced bacterial culture of Halomonas titanicae and a significantly higher yield of 1.25 g of pyomelanin per gram of substrate using a recombinant laccase.[13]

Distribution of the this compound Pathway in Microbes

The this compound pathway for aromatic catabolism is widespread in the microbial world, but its distribution and the organization of the associated genes can vary.

-

Bacteria: The pathway is well-conserved in many bacteria, particularly in the Proteobacteria phylum, including genera like Pseudomonas, Aeromonas, and Xanthomonas.[5][15][16] Comparative genomic studies have revealed the diversity of aromatic catabolic pathways in bacteria, with the HGA pathway being a prominent route for the degradation of phenylalanine and tyrosine.[17]

-

Fungi: The HGA pathway is also present in various fungi, including the yeast Yarrowia lipolytica and the filamentous fungus Aspergillus nidulans.[1] In these organisms, it is also linked to tyrosine catabolism and, in some cases, pigment production.[1] Comparative genomics of fungal species has highlighted the conservation of genes for enzymes involved in aromatic degradation.[17][18]

-

Archaea: The presence and specifics of the this compound pathway in archaea are less well-characterized. While some archaea possess genes with homology to enzymes of aromatic catabolic pathways, a complete and functional HGA pathway as seen in bacteria and fungi has not been extensively documented.[19][20][21][22] Further genomic and biochemical studies are needed to elucidate the role of HGA metabolism in this domain of life.

Conclusion

This compound stands as a critical juncture in the microbial metabolism of aromatic compounds. Beyond its established role in catabolism, emerging research highlights its involvement in signaling processes and its potential as a precursor for valuable bioproducts. The detailed understanding of the enzymes, regulatory networks, and genetic organization of the HGA pathway provides a robust foundation for future research and development. For scientists in academia and industry, the continued exploration of HGA metabolism promises to unlock novel solutions in areas ranging from antimicrobial therapies to sustainable chemical production. This guide serves as a foundational resource to navigate this exciting and evolving field.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. New insights and advances on pyomelanin production: from microbial synthesis to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Therapeutic Targeting of Fumaryl Acetoacetate Hydrolase in Hereditary Tyrosinemia Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 9. Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and gentisic acid biosynthesized pyomelanin mimics: structural characterization and antioxidant activity [usiena-air.unisi.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0000130) [hmdb.ca]

- 17. docs.nrel.gov [docs.nrel.gov]

- 18. Comparative Genomics and the Evolution of Pathogenicity in Human Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Genetic and functional properties of uncultivated MCG archaea assessed by metagenome and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microbiologysociety.org [microbiologysociety.org]

Homogentisic Acid: A Core Biomarker for Alkaptonuria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

Alkaptonuria (AKU) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[1] This enzymatic defect leads to the accumulation of homogentisic acid (HGA), a key intermediate in the catabolism of tyrosine and phenylalanine.[2][3] The subsequent deposition of HGA in connective tissues, a process known as ochronosis, results in debilitating, early-onset osteoarthritis and other systemic complications.[3][4] Given its central role in the pathophysiology of AKU, HGA serves as the definitive biomarker for diagnosis, disease monitoring, and the evaluation of therapeutic interventions. This technical guide provides a comprehensive overview of HGA as a biomarker for AKU, detailing its biochemical basis, analytical methodologies for its quantification, and its application in clinical research and drug development.

Introduction to Alkaptonuria and this compound

Alkaptonuria, one of the first described "inborn errors of metabolism," is caused by mutations in the HGD gene, leading to a non-functional HGD enzyme.[1] In a healthy individual, HGD metabolizes HGA into maleylacetoacetic acid.[5] In AKU patients, this pathway is blocked, causing HGA to accumulate in the body and be excreted in large quantities in the urine.[5] The urine of individuals with AKU characteristically darkens upon standing due to the oxidation of HGA.[3] While this is a hallmark sign, the systemic accumulation of HGA is responsible for the severe clinical manifestations of the disease.

The pathological hallmark of AKU is ochronosis, the bluish-black pigmentation of connective tissues, which is a direct consequence of HGA deposition.[4] This pigment accumulation in cartilage, tendons, and other tissues leads to a chronic inflammatory response, degeneration, and ultimately, severe arthropathy.[2][4] Therefore, the accurate and precise measurement of HGA in biological fluids is paramount for the management of AKU.

Biochemical Pathway of this compound

The metabolic pathway of tyrosine catabolism is central to understanding the role of HGA in AKU. The pathway involves a series of enzymatic reactions, and a defect in any of these enzymes can lead to a specific metabolic disorder. In the case of AKU, the critical enzyme is HGD.

References

- 1. Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies | MDPI [mdpi.com]

- 2. Alkaptonuria with rapidly destructive arthropathy of the hip: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A rare cause of arthropathy: An ochronotic patient with black joints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaptonuria: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Homogentisic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine, holds a significant place in the history of biochemistry and medical genetics. Its discovery and the subsequent investigation into its metabolic role were pivotal in establishing the concept of "inborn errors of metabolism," a cornerstone of modern genetics and personalized medicine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, with a focus on its association with the rare genetic disorder, alkaptonuria.

The Historical Unraveling of a Metabolic Puzzle

The story of this compound is intrinsically linked to the clinical observation of alkaptonuria, a condition characterized by the darkening of urine upon exposure to air, a phenomenon noted as early as the 19th century. However, it was the pioneering work of Sir Archibald Garrod, an English physician, in the early 20th century that transformed our understanding of this curious symptom from a mere clinical anomaly to a fundamental principle of biochemical genetics.[1][2][3]

Garrod, through meticulous observation of families with alkaptonuria, recognized that the condition followed the principles of Mendelian recessive inheritance.[2][4] In his seminal 1902 paper, "The Incidence of Alkaptonuria: A Study in Chemical Individuality," he proposed that alkaptonuria was an "inborn error of metabolism."[3][4] He hypothesized that a specific enzyme, responsible for breaking down a particular substance in the body, was deficient in these individuals, leading to the accumulation and excretion of that substance in the urine.[1][5] This substance was identified as this compound.[6] Garrod's insightful connection between a single gene, a specific enzyme, and a metabolic disease laid the groundwork for the "one gene-one enzyme" hypothesis, a central tenet of molecular biology.[5]

It wasn't until 1958 that the specific enzyme deficiency in alkaptonuria was confirmed to be homogentisate (B1232598) 1,2-dioxygenase (HGD).[7] The gene encoding this enzyme, the HGD gene, was later mapped to chromosome 3q13.33 and mutations within this gene were identified as the cause of the disorder.[8][9]

The Tyrosine Catabolic Pathway and the Role of this compound

This compound is a critical intermediate in the catabolic pathway of phenylalanine and tyrosine. In healthy individuals, these amino acids are broken down through a series of enzymatic reactions to produce energy. The enzyme homogentisate 1,2-dioxygenase (HGD) plays a crucial role in this pathway by catalyzing the conversion of this compound to maleylacetoacetate.[8] In individuals with alkaptonuria, a deficiency in HGD leads to the accumulation of HGA in various tissues and its subsequent excretion in the urine.[7][8]

Quantitative Analysis of this compound

The quantification of this compound in biological fluids is crucial for the diagnosis and management of alkaptonuria. The following tables summarize the typical concentrations of HGA in urine and plasma, as well as the impact of nitisinone, a therapeutic agent that inhibits the production of HGA.

Table 1: this compound Levels in Urine and Plasma

| Analyte | Sample Type | Condition | Concentration Range |

| This compound | Urine | Healthy Individuals | Not typically detectable |

| This compound | Urine | Alkaptonuria Patients | 1 - 8 grams/24 hours[10] |

| This compound | Plasma | Healthy Individuals | Not typically detectable |

| This compound | Plasma | Alkaptonuria Patients | 33 - 38 µmol/L |

Table 2: Effect of Nitisinone Treatment on this compound Levels

| Analyte | Sample Type | Treatment | % Reduction in HGA |

| This compound | Urine | Nitisinone | >95% |

Experimental Protocols

A variety of analytical techniques have been employed for the detection and quantification of this compound. The evolution of these methods reflects the advancements in analytical chemistry.

Historical Methods

Archibald Garrod's initial investigations relied on simple, yet insightful, observational and chemical methods:

-

Visual Inspection of Urine: The most prominent historical method was the observation of urine turning dark brown or black upon standing and exposure to air, or upon alkalinization.[8]

-

Basic Chemical Tests: While specific details of all of Garrod's chemical tests are not extensively documented in readily available literature, it is known that he utilized basic organic chemistry principles of the time. This likely included precipitation and colorimetric reactions to confirm the presence of the reducing substance, this compound.

Modern Analytical Techniques

Modern clinical and research laboratories utilize highly sensitive and specific chromatographic and electrophoretic methods for the accurate quantification of HGA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of organic acids in urine, including HGA.

-

Sample Preparation:

-

An internal standard is added to a urine sample.

-

Organic acids are extracted using an organic solvent such as ethyl acetate (B1210297).

-

The organic layer is separated and evaporated to dryness.

-

-

Derivatization: To increase volatility for GC analysis, the dried extract is derivatized. A common method involves a two-step process:

-

Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups.

-

Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed with an initial hold followed by a gradual increase to separate the organic acids.

-

Mass Spectrometer (MS): The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds. Identification is achieved by comparing the obtained mass spectra with spectral libraries like the National Institute of Standards and Technology (NIST) library.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers a rapid and sensitive method for HGA quantification in both urine and plasma.

-

Sample Preparation: Urine samples are often diluted with a buffer (e.g., 10 mmol/L potassium phosphate (B84403) buffer, pH 5.5). Plasma samples may require protein precipitation with an agent like acetonitrile, followed by centrifugation.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate and 2 mM tetrabutylammonium (B224687) phosphate (TBAP), pH 5.0.

-

Mobile Phase B: 10 mM ammonium dihydrogen phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.

-

A typical gradient might start with 100% A, ramp to a high percentage of B, hold, and then return to the initial conditions.

-

-

Detection: HGA is detected using a photodiode array (PDA) detector at a wavelength of approximately 292 nm.

-

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume.

-

Sample Preparation: Urine samples can often be directly injected after minimal dilution.

-

CE Analysis:

-

Capillary: A fused-silica capillary (e.g., 50 µm internal diameter) is used.

-

Electrolyte: A buffer solution, such as 45 mmol/L phosphate buffer at pH 7.0, is used as the separation electrolyte.

-

Separation Voltage: A high voltage (e.g., 22 kV) is applied across the capillary.

-

Detection: HGA is detected using a UV detector.

-

Diagnostic and Research Workflows

The diagnosis of alkaptonuria and research into its pathophysiology often follow structured workflows.

Conclusion

The journey of this compound from a curious urinary pigment to a central molecule in the "one gene-one enzyme" concept is a testament to the power of clinical observation coupled with biochemical investigation. The in-depth understanding of its role in the tyrosine metabolic pathway and the development of sophisticated analytical methods for its quantification have not only enabled the diagnosis and management of alkaptonuria but have also provided a fundamental framework for understanding a wide range of inherited metabolic disorders. For researchers and drug development professionals, the story of this compound serves as a powerful example of how the study of rare diseases can illuminate fundamental biological processes and pave the way for therapeutic innovation.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. online.ucpress.edu [online.ucpress.edu]

- 8. erndim.org [erndim.org]

- 9. ijfans.org [ijfans.org]

- 10. sciex.com [sciex.com]

An In-depth Technical Guide to the Free Radical Mechanism of Homogentisic Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA), a key intermediate in the catabolism of tyrosine and phenylalanine, is implicated in the pathogenesis of the rare genetic disorder alkaptonuria (AKU). The accumulation of HGA in tissues leads to its oxidation and polymerization into a melanin-like pigment, a process known as ochronosis, which is central to the debilitating arthropathy and other clinical manifestations of AKU. This technical guide provides a comprehensive overview of the free radical mechanisms underlying HGA oxidation, encompassing both spontaneous auto-oxidation and enzymatic pathways. It details the generation of reactive oxygen species, the formation of key intermediates, and the subsequent pathological consequences at a molecular level. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of AKU and exploring potential therapeutic interventions.

Introduction

Alkaptonuria is an autosomal recessive disorder caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD). This enzymatic defect leads to the systemic accumulation of this compound (HGA).[1] Under normal physiological conditions, HGD catalyzes the cleavage of the aromatic ring of HGA.[2] However, in its absence, HGA is prone to oxidation, initiating a cascade of reactions that involve free radical intermediates and the production of reactive oxygen species (ROS).[2][3] This guide delineates the free radical-mediated oxidation pathways of HGA, providing insights into the molecular events that drive the pathology of alkaptonuria.

Non-Enzymatic Oxidation (Auto-oxidation) of this compound

The auto-oxidation of HGA is a spontaneous process that occurs in the presence of oxygen and is significantly influenced by factors such as pH, temperature, and the presence of metal cations.[3][4] This non-enzymatic pathway is a crucial contributor to the formation of ochronotic pigment in AKU.

Initiation and Propagation of Free Radical Chain Reactions

The auto-oxidation of HGA is initiated by the transfer of an electron from the hydroquinone (B1673460) ring of HGA to molecular oxygen, leading to the formation of a semiquinone radical and a superoxide (B77818) radical (O₂⁻•).[5] This semiquinone radical is a key intermediate that can propagate the chain reaction.

The rate of HGA auto-oxidation is dependent on several factors:

-

pH: The reaction is significantly faster in alkaline solutions.[4]

-

Oxygen Concentration: The rate is dependent on the availability of molecular oxygen.[3]

-

Temperature: Increased temperature accelerates the rate of auto-oxidation.[3]

-

Metal Cations: Metal ions can catalyze the oxidation process.[3]

Generation of Reactive Oxygen Species (ROS)

The auto-oxidation of HGA is a significant source of ROS, including superoxide (O₂⁻•) and hydroxyl radicals (•OH).[3]

-

Superoxide (O₂⁻•): As mentioned, the initial step of HGA auto-oxidation generates superoxide.

-

Hydrogen Peroxide (H₂O₂): Superoxide radicals can dismutate to form hydrogen peroxide.

-

Hydroxyl Radical (•OH): In the presence of transition metals like Fe²⁺ (Fenton reaction), hydrogen peroxide can be converted to the highly reactive hydroxyl radical.

These ROS contribute to cellular damage by oxidizing lipids, proteins, and nucleic acids, thus playing a central role in the pathophysiology of AKU.

Formation of Benzoquinoneacetic Acid (BQA)

The oxidation of the HGA semiquinone radical leads to the formation of 1,4-benzoquinone-2-acetic acid (BQA).[3] BQA is a reactive intermediate that can undergo further polymerization to form the melanin-like ochronotic pigment.[3] The formation of BQA is a critical step in the pathway leading to ochronosis.

Signaling Pathways Activated by HGA-Induced Oxidative Stress

The chronic oxidative stress resulting from HGA auto-oxidation triggers various cellular signaling pathways, contributing to the inflammatory and degenerative aspects of alkaptonuria. Two of the most pertinent pathways are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK signaling.[6] In the context of HGA, the generated ROS can activate MAPKs such as ERK1/2, p38, and JNK.[7] This activation can lead to the expression of genes involved in inflammation and cartilage degradation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[8] ROS generated during HGA oxidation can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and matrix metalloproteinases (MMPs) that contribute to cartilage destruction.[9][10]

References

- 1. organomation.com [organomation.com]

- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 3. researchgate.net [researchgate.net]

- 4. A molecular spectroscopy approach for the investigation of early phase ochronotic pigment development in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spin trapping - Wikipedia [en.wikipedia.org]

- 6. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Regulates Physiological and Pathological Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diagnosis of alcaptonuria: rapid analysis of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Homogentisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a phenolic acid with the chemical name 2,5-dihydroxyphenylacetic acid, is a key intermediate in the catabolism of the aromatic amino acids phenylalanine and tyrosine. While its accumulation in humans leads to the rare metabolic disorder alkaptonuria, HGA is a naturally occurring compound found in a variety of organisms, from microorganisms to plants and animals. This technical guide provides an in-depth overview of the natural sources of HGA, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and analytical workflows. This information is intended to be a valuable resource for researchers exploring the biochemistry of HGA, its potential as a biomarker, or its role in the development of novel therapeutics.

Natural Occurrence of this compound

This compound is not ubiquitously distributed in high concentrations in nature but has been identified in several specific sources.

In the Animal Kingdom

In the animal kingdom, one of the most unique occurrences of HGA is in the "blood sweat" of the hippopotamus (Hippopotamus amphibius). HGA undergoes oxidative dimerization to form hipposudoric acid, a red-colored pigment that acts as a natural sunscreen and antimicrobial agent for the hippopotamus.

In the Plant Kingdom

In plants, this compound is a crucial metabolic intermediate in the biosynthesis of essential compounds such as plastoquinones and tocochromanols (tocopherols and tocotrienols), which are collectively known as vitamin E.[1][2] Despite its central role, the concentration of free HGA in most plant tissues is generally low under normal physiological conditions. However, it has been quantified in specific plant-derived products. A notable example is strawberry tree honey , derived from the nectar of Arbutus unedo, which contains exceptionally high levels of HGA.[3][4] This has led to HGA being recognized as a unique chemical marker for the botanical origin of this particular honey.[4]

In Microorganisms

Several microorganisms are known to produce HGA. The yeast Yarrowia lipolytica produces brown pigments derived from the polymerization of HGA, which it accumulates extracellularly.[5][6] The bacterium Xanthomonas campestris pv. phaseoli , a plant pathogen, is also known to produce HGA, which is associated with a brown pigmentation.[1] Other bacteria in which HGA has been identified include Shewanella colwelliana and Burkholderia cenocepacia.[4] Fungi such as various species of Aspergillus and Penicillium have also been reported to contain HGA.[7] In some microorganisms, HGA production is a result of their normal tyrosine catabolism, while in others, it may be linked to specific metabolic states or genetic modifications.

Quantitative Data on this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data.

| Natural Source | Organism/Product | Concentration Range | Reference(s) |

| Honey | Strawberry Tree (Arbutus unedo) Honey | 245.1 - 485.9 mg/kg | [3] |

| Strawberry Tree (Arbutus unedo) Honey | Average: 378 ± 92 mg/kg | [4] | |

| Microorganisms | Yarrowia lipolytica (in culture medium) | Maximum concentration of 0.21 mM (in the absence of Mn2+) | [5] |

| Metabolically Engineered Yarrowia lipolytica | Up to 1.0 g/L in shake flask fermentation | [2] |

Metabolic Pathways Involving this compound

This compound is a central molecule in the catabolic pathway of tyrosine and a precursor for the biosynthesis of important molecules in plants.

Biosynthesis and Catabolism of this compound

The primary route for HGA biosynthesis in most organisms is through the breakdown of the amino acid tyrosine. This pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then converted to homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The subsequent catabolism of HGA to maleylacetoacetate is catalyzed by homogentisate 1,2-dioxygenase (HGD). A deficiency in this enzyme in humans leads to the accumulation of HGA and the clinical condition of alkaptonuria.

Biosynthesis and catabolism of this compound.

Role in Plant Secondary Metabolism

In plants, this compound serves as the aromatic precursor for the biosynthesis of plastoquinones and tocochromanols (Vitamin E). HGA is condensed with a prenyl side chain to initiate the formation of these essential molecules.

Role of this compound in plant secondary metabolism.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from natural sources requires robust analytical methodologies. The following sections detail common experimental protocols.

General Workflow for HGA Analysis

A typical workflow for the analysis of HGA from a natural source involves sample preparation, extraction, analytical separation and detection, and data analysis.

General workflow for this compound analysis.

Protocol 1: Quantification of this compound in Honey by GC-MS

This protocol is adapted from a validated method for the analysis of HGA in strawberry tree honey.[3]

1. Sample Preparation and Extraction:

-

Weigh 1 g of honey into a 15 mL centrifuge tube.

-

Dissolve the honey in 5 mL of ultrapure water.

-

Add 1 g of NaCl and acidify the solution to pH 2 with HCl.

-

Perform liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate (B1210297) and vortexing for 1 min.

-

Centrifuge at 4000 rpm for 5 min.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction two more times with 5 mL of ethyl acetate each.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 min to form the trimethylsilyl (B98337) (TMS) derivative of HGA.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-